1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine
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Overview
Description
1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H9ClFN It is a derivative of phenylpropene, characterized by the presence of a chloro and fluoro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with allylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)prop-2-en-1-amine
- 1-(2-Fluorophenyl)prop-2-en-1-amine
- 1-(4-Chlorophenyl)prop-2-en-1-amine
Uniqueness
1-(3-Chloro-2-fluorophenyl)prop-2-en-1-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9ClFN |
---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
1-(3-chloro-2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2 |
InChI Key |
NGHUDNYNCPWLTP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C(=CC=C1)Cl)F)N |
Origin of Product |
United States |
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